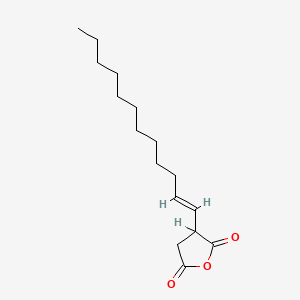

Dodecenylsuccinic anhydride

概述

描述

Dodecenylsuccinic anhydride is a long-chained aliphatic anhydride composed of a dodecenyl (C12) chain attached to a succinic acid backbone. This compound is known for its versatility in various chemical reactions, including esterification, amidation, and ring-opening reactions . It is widely used as a cross-linking agent, hardener for curing epoxy resins, and in the synthesis of hydrogels for drug delivery .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dodecenylsuccinic anhydride typically involves the reaction of polyisobutylene with maleic anhydride in the presence of a catalyst and an initiator. The reaction is carried out at high temperatures, followed by distillation to obtain the final product . The process is efficient, cost-effective, and yields a high-quality product.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified and packaged for various applications .

化学反应分析

Types of Reactions: Dodecenylsuccinic anhydride undergoes several types of chemical reactions, including:

Esterification: Reacts with alcohols to form esters.

Amidation: Reacts with amines to form amides.

Ring-Opening Reactions: The anhydride ring can be opened under various conditions.

Common Reagents and Conditions:

Esterification: Typically involves alcohols and an acid catalyst.

Amidation: Involves amines and may require a base or acid catalyst.

Ring-Opening Reactions: Can be induced by nucleophiles such as water or alcohols.

Major Products:

Esters: Formed from esterification reactions.

Amides: Formed from amidation reactions.

Carboxylic Acids: Formed from ring-opening reactions with water.

科学研究应用

Synthesis and Properties

Dodecenylsuccinic anhydride is synthesized through the reaction of maleic anhydride with polyisobutylene. The process involves mixing these components in a reactor, adding catalysts, and controlling temperature and pH to yield the desired product. DDSA is characterized as a light yellow, viscous liquid with a molecular weight of 266.38 g/mol, low toxicity (LD50 ~ 3200 mg/kg), and good solubility in organic solvents like acetone and toluene . Its unique structure allows for modifications that enhance the properties of various biopolymers.

Hydrogels for Drug Delivery

DDSA has been used to modify collagen hydrogels to enhance their hydrophobicity, allowing for better drug incorporation and controlled release. For instance, collagen hydrogels modified with DDSA have been developed to deliver simvastatin for ulcer treatment. Studies demonstrated that DDSA-modified gels exhibited sustained antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, making them suitable for wound dressings .

Chitosan Hydrogels

Research has shown that chitosan hydrogels modified with DDSA can sustain the delivery of hydrophobic drugs like thymol. These modified hydrogels demonstrated improved mechanical properties and antimicrobial activity compared to unmodified chitosan. In vivo studies indicated that while DDSA-modified chitosan hydrogels showed higher cytotoxicity, they still provided effective local drug delivery .

Paints and Coatings

DDSA serves as an esterifying agent for biopolymers used in paints and coatings. Its ability to introduce hydrophobic characteristics enhances the performance of these materials by improving water resistance and durability . The modification of proteins and polysaccharides with DDSA has been explored extensively to meet the demands of the paint industry, leading to improved functionality in various applications.

Asphalt Modification

In road construction, DDSA is utilized to modify bitumen, enhancing its softening potential and aging resistance. Studies indicate that incorporating DDSA into bitumen improves its viscoelastic properties, making it more suitable for recycling processes in asphalt rejuvenation . This application is particularly significant for maintaining road quality over time.

Emulsion Stabilization

DDSA has been investigated as a stabilizing agent in Pickering emulsions for environmental applications. Its ability to stabilize emulsions using montmorillonite nanoparticles has implications for developing eco-friendly paper sizing agents . This application highlights DDSA's potential in reducing environmental impacts while enhancing material properties.

Case Studies Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Biomedical (Collagen) | Modified hydrogels for drug delivery | Sustained antimicrobial activity; effective drug release |

| Biomedical (Chitosan) | Hydrogels for sustained drug delivery | Improved mechanical properties; higher cytotoxicity |

| Material Science (Paints) | Esterification of biopolymers | Enhanced water resistance and durability |

| Asphalt Modification | Bitumen modification for road construction | Improved softening potential; better aging resistance |

| Environmental Applications | Stabilization of Pickering emulsions | Eco-friendly alternatives for paper sizing agents |

作用机制

The mechanism of action of dodecenylsuccinic anhydride involves its ability to react with various nucleophiles, leading to the formation of esters, amides, and other derivatives. These reactions are facilitated by the presence of the anhydride functional group, which is highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Succinic Anhydride: A simpler anhydride with similar reactivity but lacks the long aliphatic chain.

Octenylsuccinic Anhydride: Similar structure but with an octenyl chain instead of a dodecenyl chain.

Itaconic Anhydride: Contains a different backbone structure but similar reactivity.

Uniqueness: Dodecenylsuccinic anhydride is unique due to its long aliphatic chain, which imparts hydrophobic properties and enhances its ability to modify polymers and other materials. This makes it particularly useful in applications requiring improved flexibility and toughness .

生物活性

Dodecenylsuccinic anhydride (DDSA) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial applications and biocompatible materials. This article explores the biological activity of DDSA, highlighting its antibacterial properties, modifications for enhanced performance in biomedical applications, and relevant case studies.

Overview of this compound

DDSA is primarily recognized for its role as a reactive compound in polymer chemistry, often utilized to modify natural polymers such as collagen. Its structure allows for effective interactions with various biological systems, making it a candidate for applications ranging from wound healing to antimicrobial treatments.

Antibacterial Activity

Antibacterial Properties:

Research indicates that DDSA exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving DDSA derivatives of gum karaya demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with the DDSA-modified materials showing potential as antibacterial agents in food and non-food applications .

Case Study: DDSA-Collagen Hydrogels

A notable investigation focused on DDSA-modified collagen hydrogels revealed prolonged antibacterial effects. The hydrogels were tested against Pseudomonas aeruginosa and Staphylococcus aureus, showing sustained antimicrobial activity for up to 72 hours. The study highlighted that the hydrophobic interactions between DDSA chains and bacterial cell walls contributed to this activity, with stronger effects observed against S. aureus .

Modification of Natural Polymers

Collagen Hydrogels:

The modification of collagen hydrogels with DDSA not only improved their antibacterial properties but also enhanced their hydrophobicity, making them suitable for delivering non-water-soluble drugs. The swelling assay indicated that DDSA-collagen gels absorbed less water compared to pure collagen, suggesting a more controlled release environment for therapeutic agents .

| Property | Collagen | DDSA-Collagen |

|---|---|---|

| Water Absorption (g/g) | 5.2 | 1.9 |

| Cell Viability Decrease (%) | N/A | ~11% at high doses |

| Antimicrobial Activity Duration | N/A | 72 hours |

The antimicrobial efficacy of DDSA is attributed to its ability to interact with bacterial membranes, disrupting their integrity through hydrophobic interactions. This mechanism has been supported by various spectroscopic analyses, which confirmed the chemical modifications made during the incorporation of DDSA into polymer matrices .

Applications in Biomedical Fields

The versatility of DDSA extends beyond antibacterial applications. Its incorporation into materials used for wound healing has been shown to stimulate macrophage activity, promoting an M2 profile conducive to tissue repair . Furthermore, DDSA's potential as a stabilizing agent in food products highlights its applicability in both health-related and industrial contexts .

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying DDSA for laboratory use?

DDSA is typically synthesized via the reaction of maleic anhydride with dodecene under controlled conditions. Purification involves vacuum distillation to isolate the anhydride from unreacted precursors and byproducts. Key parameters include maintaining a reaction temperature of 100–120°C and using inert gas (e.g., nitrogen) to prevent oxidation . For laboratory-scale synthesis, crystallization points (31–35°C) and refractive index (n20/D 1.479) are critical indicators of purity .

Table 1: Key Physical Properties of DDSA

| Property | Value | Reference |

|---|---|---|

| Density (25°C) | 1.005 g/mL | [1] |

| Boiling Point | 180–182°C (0.67 kPa) | [4] |

| Melting Point | 31–35°C (crystallization) | [4] |

| Refractive Index (n25D) | 1.4745 | [4] |

Q. How is DDSA characterized structurally and functionally in polymer chemistry?

Fourier-transform infrared spectroscopy (FTIR) is used to confirm the anhydride functional group (peaks at 1850 cm⁻¹ and 1775 cm⁻¹). Nuclear magnetic resonance (NMR) (¹H and ¹³C) resolves the dodecenyl chain and succinic anhydride moieties . For epoxy resin applications, differential scanning calorimetry (DSC) monitors curing kinetics by tracking exothermic peaks during crosslinking .

Q. What safety protocols are essential for handling DDSA in laboratory settings?

DDSA is a skin sensitizer and causes eye irritation. Use fume hoods, nitrile gloves, and safety goggles. Avoid aqueous environments due to hydrolysis risks. Store at room temperature in airtight containers under nitrogen to prevent moisture absorption .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermal properties (e.g., melting points) of DDSA?

Discrepancies in melting points (e.g., 31–35°C vs. 45°C) arise from isomer mixtures and purity levels. Advanced methods include:

- High-performance liquid chromatography (HPLC) to quantify isomer ratios .

- Thermogravimetric analysis (TGA) to assess thermal stability under controlled atmospheres .

- Cross-validate with NIST Standard Reference Data for traceable measurements .

Q. What strategies optimize DDSA’s role in biofunctionalized hydrogels for controlled drug delivery?

DDSA-modified chitosan hydrogels require precise control of:

- Degree of substitution (DS): Adjust reaction time (12–24 hrs) and molar ratios (chitosan:DDSA = 1:2) to balance hydrophobicity and drug release rates .

- Crosslinking density: Use glutaraldehyde or genipin to enhance mechanical stability while maintaining biocompatibility .

- In vitro release assays: Simulate physiological conditions (pH 7.4, 37°C) and monitor via UV-Vis spectroscopy .

Q. How does DDSA enhance epoxy resin performance in electron microscopy sample preparation?

DDSA acts as a flexibilizer in epoxy embedding mixtures (e.g., Epon 812 formulations). Key steps:

- Infiltration: Gradual replacement of propylene oxide with DDSA-based resin (4–12 hrs) to prevent tissue shrinkage .

- Curing: Polymerize at 68°C for 18 hrs with DMP-30 accelerator to ensure uniform sectioning .

- Sectioning: Optimize DDSA content (20–30% w/w) to balance hardness and elasticity for ultrathin sections .

Q. What methodologies address challenges in DDSA’s esterification with polysaccharides for antimicrobial applications?

For gum karaya (GK) esterification:

- Deacetylation: Treat GK with 0.5M NaOH to expose hydroxyl groups for DDSA grafting .

- Reaction conditions: Use aqueous media at pH 8–9 and 60°C for 6 hrs to maximize DS while minimizing hydrolysis .

- Characterization: Conduct antibacterial assays (e.g., against E. coli) via disk diffusion and correlate with DS values .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on DDSA’s hydrolytic stability in epoxy formulations?

Hydrolysis rates vary due to:

- Isomer composition: Branched isomers (e.g., tetrapropenylsuccinic anhydride) exhibit higher moisture resistance than linear chains .

- Accelerators: Tertiary amines (e.g., BDMA) reduce anhydride hydrolysis by accelerating curing .

- Environmental controls: Humidity-controlled environments (<30% RH) during processing are critical .

Q. Methodological Recommendations

- For synthesis: Use anhydrous solvents and Schlenk lines to prevent hydrolysis .

- For bioapplications: Pre-functionalize DDSA with PEG spacers to improve hydrogel biocompatibility .

- For polymer curing: Pair DDSA with methyltetrahydrophthalic anhydride (MTHPA) to balance reactivity and mechanical properties .

属性

IUPAC Name |

3-[(E)-dodec-1-enyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRNUXJQQFPNMN-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893538 | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline] | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5050 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/ | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25377-73-5, 119295-58-8 | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025377735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119295588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Furandione, 3-(dodecen-1-yl)dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecenylsuccinic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALQ23WB445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECENYLSUCCINIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4374 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。